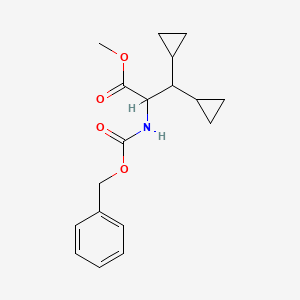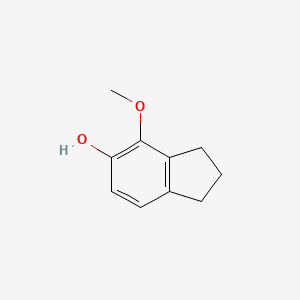
2,3-Dihydro-4-methoxy-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-4-methoxy-1H-inden-5-ol is an organic compound with the molecular formula C9H10O2 It is a derivative of indan, featuring a methoxy group at the 4-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4-methoxy-1H-inden-5-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-formylcyclohexanone and 2-bromo-4-methoxy-3-methylbenzene diazonium chloride in a Japp-Klingemann coupling reaction . The reaction is carried out under controlled conditions, often at low temperatures (0-5°C) using sodium nitrite and diluted hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4-methoxy-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dihydro-4-methoxy-1H-inden-5-one.
Reduction: Formation of 2,3-dihydro-4-methoxy-1H-inden.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydro-4-methoxy-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-4-methoxy-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxyhydrindene
- 5-Hydroxyindan
- 5-Indanol
- Indanol-5
- Indan-5-ol
Uniqueness
2,3-Dihydro-4-methoxy-1H-inden-5-ol is unique due to the presence of both a methoxy group and a hydroxyl group on the indan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
38998-03-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-methoxy-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O2/c1-12-10-8-4-2-3-7(8)5-6-9(10)11/h5-6,11H,2-4H2,1H3 |
InChI Key |
UNRYJWXHWULJLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


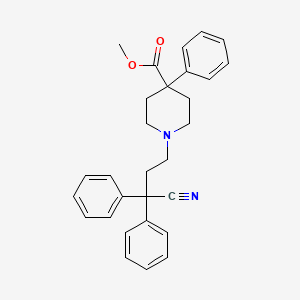
![5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)

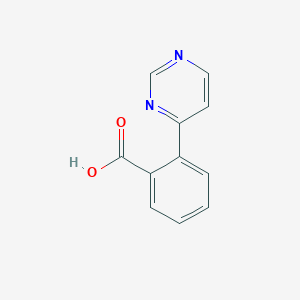
![1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B13926145.png)
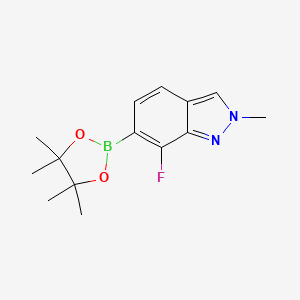

![1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13926179.png)
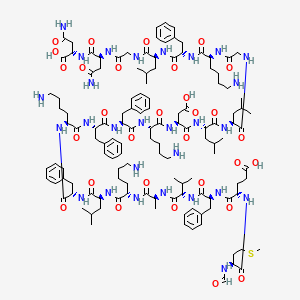
![3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)
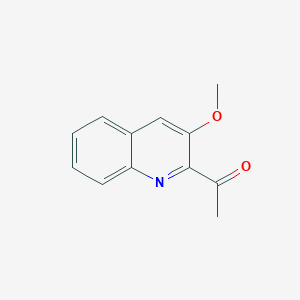
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)

